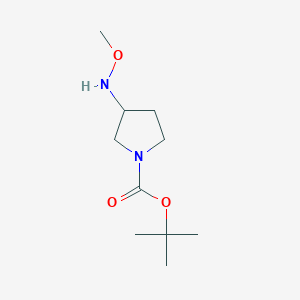
N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide, commonly known as DMQAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQAA is a synthetic compound that is derived from the natural compound harmine, which is found in the seeds of the Peganum harmala plant. DMQAA has been shown to possess a wide range of biological activities and has been the subject of numerous scientific studies.
Scientific Research Applications
Organic Synthesis
Synthesis of Complex Compounds : This compound has been utilized in the synthesis of complex organic molecules. For instance, King (2007) reported a high-yielding cyclization of a related compound to synthesize (±)-crispine A, demonstrating its utility in organic synthesis processes (King, 2007).
Structural Studies : Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, similar to the compound , which indicates its relevance in structural and compound studies (Karmakar, Sarma, & Baruah, 2007).
Pharmacology
Antitumor Activity : Al-Suwaidan et al. (2016) evaluated novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the specified compound, for their antitumor activity. Their findings underscored the potential application in developing antitumor agents (Al-Suwaidan et al., 2016).
Insecticidal Properties : Bakhite et al. (2014) synthesized pyridine derivatives, structurally similar to the specified compound, and demonstrated their effectiveness as insecticides, suggesting potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Neuroprotective Effects : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis, highlighting its potential in neuroprotection and antiviral treatments (Ghosh et al., 2008).
Material Science
- Photostabilizers for Poly(Vinyl Chloride) : Balakit et al. (2015) synthesized new thiophene derivatives for use as photostabilizers in rigid poly(vinyl chloride). This research implies the potential application of similar compounds in enhancing the durability of materials exposed to UV radiation (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-15-11-23(25-19-13-17(27-2)6-7-18(15)19)30-14-22(26)24-10-9-16-5-8-20(28-3)21(12-16)29-4/h5-8,11-13H,9-10,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQJCGLKOAMBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2584609.png)
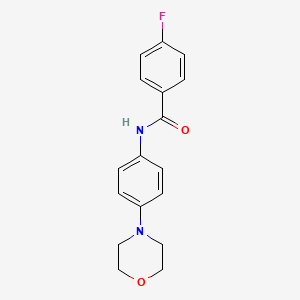
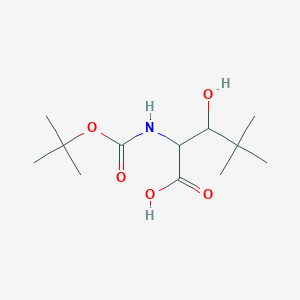
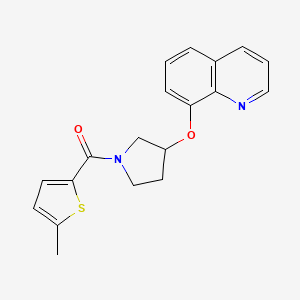
![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)

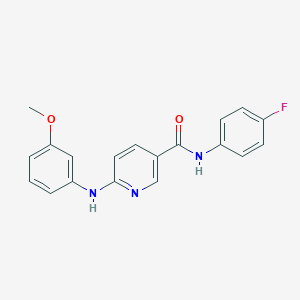

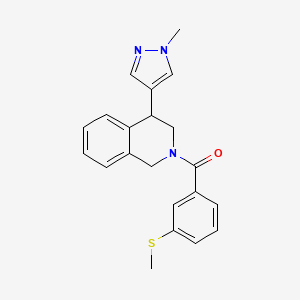
![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)
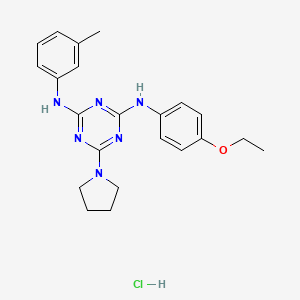
![1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2584625.png)

